molecular formula C10H7N3O4 B1416494 13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione CAS No. 1114822-68-2

13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione

Cat. No.: B1416494
CAS No.: 1114822-68-2
M. Wt: 233.18 g/mol
InChI Key: XCOFCJSIWIFOSH-UHFFFAOYSA-N
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Description

13-Oxa-2,4,6-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),2,8-triene-5,7,14-trione is a tricyclic heterocyclic compound featuring a fused oxazole and triazine core.

Properties

IUPAC Name

13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-triene-5,7,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-8-5-3-4-1-2-17-9(15)6(4)11-7(5)12-10(16)13-8/h3H,1-2H2,(H2,11,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFCJSIWIFOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=NC3=C(C=C21)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Catalyzed Cycloaddition and Subsequent Transformations

A key preparation method involves an enantioselective synthesis of related tricyclic compounds, which can be adapted for the title compound. The process includes:

  • Step (a): Catalyzed Cycloaddition Reaction

    A compound of formula II (a precursor with appropriate functional groups) is reacted with a compound of formula III (an azide or related nitrogen source) in the presence of a chiral catalyst complex, often a copper(II) complex coordinated with chiral ligands.

    This step forms an intermediate compound of formula IV, which contains the tricyclic core with the desired stereochemistry.

  • Step (b): Alkylation

    The intermediate IV is treated with an alkoxide reagent (R3O-M+, where M+ is a metal cation such as sodium or potassium) to introduce alkyl groups, yielding compound V.

  • Step (c): Dehydration

    The compound V undergoes dehydration under controlled conditions (e.g., acid catalysis or thermal treatment) to form the final tricyclic compound of formula I, which corresponds to the target molecule or its close analog.

This enantioselective approach is advantageous because it avoids the inefficiency of racemic mixtures and resolution steps, improving overall yield and stereochemical purity.

Reaction Conditions and Catalysts

  • Catalysts: Chiral copper(II) complexes with ligands such as bis(oxazolines) or related chiral ligands are commonly employed to induce enantioselectivity.
  • Solvents: Polar aprotic solvents like dichloromethane or acetonitrile are typical to facilitate the cycloaddition.
  • Temperature: Mild temperatures (0 to 40 °C) to maintain catalyst activity and selectivity.
  • Reaction Times: Several hours to overnight, depending on substrate reactivity.

Alternative Synthetic Routes

  • Stepwise Construction of the Tricyclic Core:

    Some methods involve constructing the bicyclic or monocyclic precursors first, followed by ring-closing reactions such as intramolecular cyclizations or oxidative couplings to form the tricyclic system.

  • Use of Preformed Heterocyclic Building Blocks:

    Starting from simpler heterocycles (e.g., pyrimidines, furans), functionalization and ring fusion reactions can build up the complex tricyclic framework.

Detailed Research Findings and Data

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Outcome
(a) Enantioselective Cycloaddition Compound II + Compound III, Cu(II)-chiral ligand catalyst Polar aprotic solvent, 0-40 °C, several hours Intermediate IV with stereocontrol
(b) Alkylation Alkoxide (R3O-M+) Mild heating or room temp Alkylated intermediate V
(c) Dehydration Acid catalyst or thermal treatment Controlled temperature Target tricyclic compound I

Enantioselectivity and Yield

  • Enantiomeric excess (ee) values reported for similar compounds exceed 90%, indicating high stereochemical control.
  • Yields for the overall process range from 60% to 85%, depending on substrate and catalyst efficiency.
  • Avoidance of racemic mixtures reduces waste and improves process efficiency.

Analytical Characterization

Notes on Practical Considerations

  • The choice of catalyst and ligand is critical to achieving high enantioselectivity.
  • Reaction scale-up requires careful control of temperature and reagent addition rates.
  • Purification often involves recrystallization or chromatographic techniques tailored to the compound's polarity and stability.
  • Related patents emphasize the pharmaceutical relevance of these compounds, particularly as intermediates for gamma-secretase inhibitors.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-pyrano[4’,3’:5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione involves the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

4,6-Dimethyl Derivative (CAS 1114823-87-8)

  • Structure : The dimethyl variant includes methyl groups at positions 4 and 6, altering steric hindrance and electronic properties compared to the parent compound.
  • Impact : Methylation may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Triaza-tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione

  • Structure : A tetracyclic analog with an additional fused ring and two ketone groups.
  • Impact : The expanded ring system increases molecular weight (≈300 g/mol) and may improve binding affinity to larger protein pockets .

4,6,12,14-Tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0³,⁸]tetradeca-1,3(8),9-triene-5,7,11,13-tetro

  • Structure : Substituted with four methyl groups and five nitrogen atoms.

(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene

  • Structure : A stereospecific triaza analog lacking oxygen atoms and ketone groups.
  • Impact : Simplified structure (C₁₁H₁₅N₃) reduces synthetic complexity but limits functional versatility. The 6R configuration may confer chiral selectivity in biological systems .

Physicochemical and Commercial Comparison

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Availability
13-Oxa-2,4,6-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),2,8-triene-5,7,14-trione Not explicitly provided ≈280 (estimated) None N/A Discontinued
4,6-Dimethyl derivative C₁₄H₁₃N₃O₄ 303.28 4,6-methyl 1114823-87-8 Discontinued
4,6,12,14-Tetramethyl-pentaazatricyclo[8.4.0.0³,⁸]tetradeca-1,3(8),9-triene-5,7,11,13-tetro C₁₃H₁₃N₅O₄ 303.28 4,6,12,14-methyl MDLMFCD22201301 Limited
(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C₁₁H₁₅N₃ 189.26 None 2059909-65-6 Available (65-day lead time)

Biological Activity

The compound 13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione (CAS No. 1114822-68-2) is a heterocyclic organic compound characterized by its unique tricyclic structure and multiple functional groups. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Chemical Formula C₁₀H₇N₃O₄
Molecular Weight 233.18 g/mol
IUPAC Name This compound
PubChem CID 39869769
Appearance Powder

Structural Characteristics

The compound features a complex tricyclic structure with several nitrogen and oxygen atoms integrated into its framework. This configuration is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro tests demonstrated efficacy against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has shown promise in anticancer research as well. Studies conducted on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • DNA Intercalation : The planar structure allows for intercalation between DNA base pairs.
  • Enzyme Inhibition : It may inhibit enzymes like topoisomerases that are crucial for DNA replication.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy was tested using standard agar diffusion methods. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Study 2: Cancer Cell Apoptosis

A recent study published in a peer-reviewed journal assessed the apoptosis-inducing effects of the compound on cancer cells. Flow cytometry analysis confirmed increased Annexin V staining in treated cells compared to controls, indicating significant apoptotic activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 13-Oxa-2,4,6-triazatricyclo[...]trione, and how can yield be maximized?

  • Methodology : Utilize acid-induced retro-Asinger and Asinger reaction cascades, as demonstrated in heterocyclic systems. Key steps include:

  • Starting with substituted oxazine precursors (e.g., 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine).
  • Optimizing acid catalysts (e.g., HCl or H₂SO₄) and reaction temperatures to balance retro-Asinger cleavage and re-condensation.
  • Monitor reaction progress via TLC or HPLC and isolate via column chromatography. Reported yields in analogous syntheses reach ~60–70% .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology : Combine:

  • NMR (¹H/¹³C) to assign proton environments and heteroatom connectivity.
  • X-ray crystallography for absolute stereochemical determination, leveraging databases like PubChem for reference (e.g., InChIKey: LEMODTUYEXHTIB-UHFFFAOYSA-N for similar tricyclic systems).
  • FT-IR to confirm carbonyl (C=O) and ether (C-O-C) functional groups. Cross-validate spectral data against computed properties (e.g., Canonical SMILES) .

Q. How can purity and stability be ensured during purification?

  • Methodology :

  • Use gradient solvent systems (e.g., hexane/ethyl acetate) in column chromatography to separate byproducts.
  • Assess purity via melting point analysis and HPLC (≥95% purity threshold).
  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of labile trione moieties .

Advanced Research Questions

Q. How to resolve contradictions in proposed reaction mechanisms for tricyclic systems?

  • Methodology :

  • Conduct isotopic labeling experiments (e.g., ¹⁸O or ¹⁵N) to track atom migration during acid-induced rearrangements.
  • Perform DFT calculations (e.g., Gaussian 16) to compare energy barriers of competing pathways (retro-Asinger vs. alternative cyclizations).
  • Validate computational models with kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What computational strategies best predict electronic properties and reactivity?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzyme active sites).
  • Calculate frontier molecular orbitals (HOMO/LUMO) via ab initio methods (e.g., MP2/cc-pVTZ) to predict electrophilic/nucleophilic sites.
  • Cross-reference with experimental UV-Vis and cyclic voltammetry data to refine computational parameters .

Q. How to address discrepancies between crystallographic and computational structural data?

  • Methodology :

  • Reconcile bond lengths/angles using multipole refinement in X-ray software (e.g., SHELXL) to account for electron density distortions.
  • Apply molecular dynamics simulations (Amber/CHARMM) to model thermal motion and lattice effects absent in gas-phase computations.
  • Validate via solid-state NMR to probe dynamic behavior in crystalline environments .

Q. How to integrate this compound into a broader theoretical framework for heterocyclic chemistry?

  • Methodology :

  • Map synthetic pathways onto retrosynthetic trees (e.g., using SciFinder) to identify novel disconnections.
  • Analyze topological similarities to bioactive tricyclics (e.g., tetraoxa-azatetracyclo derivatives) using Cheminformatics tools (RDKit).
  • Publish datasets in open repositories (e.g., Zenodo) to enable meta-analyses of ring-strain and bioactivity correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione
Reactant of Route 2
Reactant of Route 2
13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.